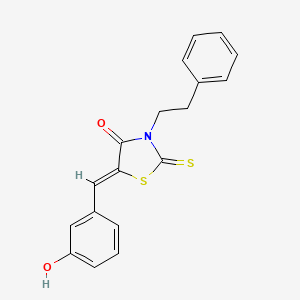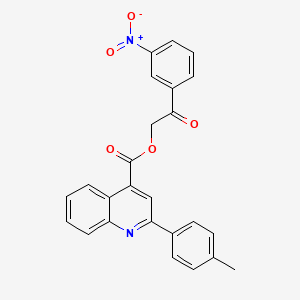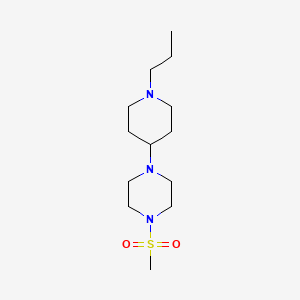![molecular formula C26H17N3O3 B10879940 2-[4-(Biphenyl-4-yloxy)-3-nitrophenyl]quinoxaline](/img/structure/B10879940.png)
2-[4-(Biphenyl-4-yloxy)-3-nitrophenyl]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Biphenyl-4-yloxy)-3-nitrophenyl]quinoxaline: BPQ , is a heterocyclic compound with a quinoxaline core. It features a biphenyl-4-yloxy group and a 3-nitrophenyl substituent. Quinoxalines are versatile molecules with diverse applications, including pharmaceuticals, materials science, and organic synthesis .
Preparation Methods
BPQ can be synthesized through various methods. One notable approach involves the palladium-mediated Suzuki–Miyaura cross-coupling reaction. Here’s a simplified synthetic route:
- Start with 2-(4-bromophenoxy)quinolin-3-carbaldehyde (3a–3d).
- React it with substituted boronic acids (4e–4h) in the presence of Cs₂CO₃ and [(dppf)PdCl₂] as the catalyst in water/1,4-dioxane solvent.
- The reaction affords 2-[4-(biphenyl-4-yloxy)-3-nitrophenyl]quinoxaline (5a–5o) in moderate to high yields .
Chemical Reactions Analysis
BPQ can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions include derivatives with modified substituents on the quinoxaline core.
Scientific Research Applications
Mechanism of Action
The precise mechanism by which BPQ exerts its effects remains an active area of research. It likely involves interactions with molecular targets and signaling pathways relevant to cancer cells.
Comparison with Similar Compounds
While BPQ is unique due to its specific substituents, other quinoxaline derivatives also contribute to the field of medicinal chemistry and materials science.
Properties
Molecular Formula |
C26H17N3O3 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
2-[3-nitro-4-(4-phenylphenoxy)phenyl]quinoxaline |
InChI |
InChI=1S/C26H17N3O3/c30-29(31)25-16-20(24-17-27-22-8-4-5-9-23(22)28-24)12-15-26(25)32-21-13-10-19(11-14-21)18-6-2-1-3-7-18/h1-17H |
InChI Key |
FEEYJHCRCBCYME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C4=NC5=CC=CC=C5N=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B10879857.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B10879861.png)
![2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10879862.png)
![1-[(4-Ethoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine](/img/structure/B10879872.png)

![3-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B10879888.png)
![1-[(4-Chlorophenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B10879890.png)
![2-(Naphthalen-2-yloxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10879898.png)

![2-(4-methoxyphenyl)-N'-({[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)acetohydrazide](/img/structure/B10879912.png)
![ethyl 4-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-3-nitrobenzoate](/img/structure/B10879921.png)

![2-({[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10879934.png)

